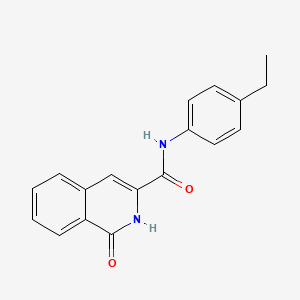![molecular formula C14H15N3O2 B7510294 3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one involves its interaction with specific targets in the body, such as enzymes, proteins, and receptors. The compound is believed to bind to these targets, inhibiting their activity or modulating their function. The exact mechanism of action may vary depending on the specific target and the concentration of the compound used.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one are dependent on its specific target and concentration. In general, the compound has been shown to exhibit potent inhibitory activity against certain enzymes, which may have implications for the development of new drugs. In addition, the compound has been shown to modulate the activity of certain receptors in the brain, which may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one in lab experiments include its potent inhibitory activity against certain enzymes and its ability to modulate the activity of certain receptors in the brain. However, there are also limitations to its use, including its potential toxicity at high concentrations and its limited solubility in certain solvents.
将来の方向性
There are several future directions for research on 3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one. One area of interest is the development of new drugs based on the compound's inhibitory activity against certain enzymes. Another area of interest is the study of the compound's effects on specific receptors in the brain, which may have implications for the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis method of the compound and to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion
In conclusion, 3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one is a chemical compound that has significant potential for scientific research. Its synthesis method has been optimized to improve yield and purity, making it more suitable for use in lab experiments. The compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and neuroscience, and its mechanism of action involves its interaction with specific targets in the body. While there are limitations to its use, there are also several future directions for research on the compound, including the development of new drugs and the study of its effects on specific receptors in the brain.
合成法
The synthesis of 3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one involves a multistep process that typically starts with the condensation of 2-aminonicotinic acid with an aldehyde. The resulting product is then subjected to a series of reactions, including cyclization, reduction, and acylation, to yield the final compound. The synthesis method has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.
科学的研究の応用
3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, the compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. In biochemistry, the compound has been used to study the structure and function of proteins, particularly those involved in signal transduction pathways. In neuroscience, the compound has been shown to modulate the activity of certain receptors in the brain, suggesting potential applications in the treatment of neurological disorders.
特性
IUPAC Name |
3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-12-5-3-7-16(12)8-9-17(10)14(19)11-4-2-6-15-13(11)18/h2-7,10H,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLSJPWHNRWKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)



![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)
